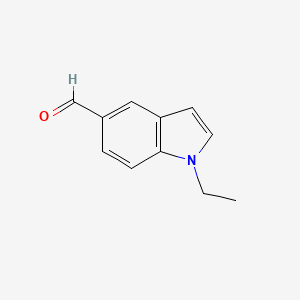

1-ethyl-1H-indole-5-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethylindole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-12-6-5-10-7-9(8-13)3-4-11(10)12/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWOYPVXWHICMOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC2=C1C=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589404 | |

| Record name | 1-Ethyl-1H-indole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944893-74-7 | |

| Record name | 1-Ethyl-1H-indole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-ethyl-1H-indole-5-carbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-ethyl-1H-indole-5-carbaldehyde is a pivotal heterocyclic building block in contemporary drug discovery and materials science. Its unique structure, featuring an N-ethylated indole core with a formyl group at the 5-position, serves as a versatile scaffold for constructing complex molecules with significant biological activity and tailored material properties.[1] This guide provides a comprehensive technical overview of the primary synthetic methodologies for this target compound. We will delve into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the most viable synthetic routes. The discussion emphasizes the critical challenge of regioselectivity in indole chemistry and presents field-proven strategies to achieve the desired C5-functionalization. This document is structured to serve as a practical resource for chemists in both academic and industrial research settings, offering a blend of theoretical principles and actionable laboratory procedures.

Strategic Importance and Applications

The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic pharmaceuticals.[2] The formyl group, particularly at the C5 position of the indole ring, acts as a crucial synthetic handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and condensations. These transformations allow for the elaboration of the indole core into more complex structures. Derivatives of indole-5-carbaldehyde are integral to the development of therapeutic agents, including anti-proliferative and anti-inflammatory agents, kinase inhibitors, and imaging probes for neurodegenerative diseases.[3] The N-ethyl group can enhance solubility and modulate the pharmacokinetic properties of the final molecule, making this compound a highly valuable intermediate.[1]

Core Synthetic Challenge: Regioselectivity in Indole Formylation

The primary challenge in synthesizing C5-substituted indoles lies in controlling the regioselectivity of electrophilic aromatic substitution. The indole ring is an electron-rich heterocycle, with the C3 position being the most nucleophilic and kinetically favored site for electrophilic attack.[4] Standard formylation reactions, such as the Vilsmeier-Haack or Rieche formylation, will overwhelmingly yield the C3-formylated product. Therefore, direct formylation of 1-ethyl-1H-indole is not a practical approach for obtaining the desired C5 isomer.

The most logical and industrially practiced strategy involves a two-step sequence:

-

Start with a pre-functionalized indole ring where the formyl group is already in the C5 position (i.e., Indole-5-carbaldehyde).

-

Perform N-alkylation to introduce the ethyl group onto the indole nitrogen.

This approach circumvents the regioselectivity problem entirely, providing unambiguous access to the target molecule.

Caption: Comparison of synthetic strategies for this compound.

Recommended Synthesis Route: N-Ethylation of Indole-5-carbaldehyde

This method is the most reliable and efficient pathway to the target compound. It relies on the nucleophilicity of the indole nitrogen after deprotonation by a suitable base.

Mechanism and Rationale

The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.

-

Deprotonation: The N-H proton of indole is weakly acidic (pKa ≈ 17 in DMSO). A moderately strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is used to abstract this proton, generating a highly nucleophilic indolide anion. Sodium hydride is often preferred for its irreversibility and the clean evolution of hydrogen gas.

-

Nucleophilic Attack: The resulting indolide anion attacks the electrophilic carbon atom of an ethylating agent (e.g., ethyl iodide, ethyl bromide, or diethyl sulfate).

-

Displacement: The leaving group (e.g., I⁻, Br⁻) is displaced, forming the N-C bond and yielding the final product.

The choice of an aprotic polar solvent, such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), is critical. These solvents effectively solvate the counter-ion of the base (e.g., Na⁺) without solvating the nucleophilic anion, thereby enhancing its reactivity.

Caption: SN2 mechanism for the N-ethylation of the indolide anion.

Detailed Experimental Protocol

Materials and Reagents:

-

Indole-5-carbaldehyde

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Ethyl iodide (C₂H₅I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add indole-5-carbaldehyde (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise over 15 minutes. Caution: NaH reacts violently with water. Hydrogen gas is evolved.

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt may result in a thicker suspension.

-

Ethylation: Cool the reaction mixture back to 0 °C. Add ethyl iodide (1.5 eq) dropwise via the dropping funnel over 20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis (e.g., using 30% EtOAc in hexanes) indicates complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers. Extract the aqueous layer two more times with EtOAc.

-

Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.

| Parameter | Condition | Rationale |

| Base | Sodium Hydride (NaH) | Irreversible deprotonation ensures complete formation of the nucleophile. |

| Solvent | Anhydrous DMF | Aprotic polar solvent enhances nucleophilicity of the indolide anion. |

| Temperature | 0 °C to RT | Controls the initial exothermic deprotonation and allows for a smooth SN2 reaction. |

| Typical Yield | > 85% | High efficiency due to clear, non-competitive reaction pathway. |

Alternative Formylation Methods (Contextual Discussion)

While not suitable for the direct synthesis of the C5-isomer, understanding classic indole formylation reactions is crucial for any synthetic chemist working with this scaffold.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds using a Vilsmeier reagent, typically formed from DMF and phosphorus oxychloride (POCl₃).[5][6]

Mechanism:

-

Reagent Formation: DMF attacks POCl₃ to form an adduct, which then eliminates a dichlorophosphate anion to generate the electrophilic Vilsmeier reagent (a chloroiminium ion).[6]

-

Electrophilic Attack: The electron-rich C3 position of the indole attacks the Vilsmeier reagent.

-

Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous work-up to yield the aldehyde.[5]

When applied to 1-ethyl-1H-indole, this reaction would produce 1-ethyl-1H-indole-3-carbaldehyde as the major product.[4]

Caption: Workflow for the Vilsmeier-Haack formylation of 1-ethyl-1H-indole.

Rieche Formylation

The Rieche formylation utilizes dichloromethyl methyl ether (Cl₂CHOMe) as the formyl group source, activated by a strong Lewis acid such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[7][8]

Mechanism:

-

Electrophile Generation: The Lewis acid coordinates to the ether oxygen of Cl₂CHOMe, facilitating the departure of a chloride ion to generate a highly reactive dichloromethoxymethyl cation electrophile.

-

Electrophilic Attack: The indole C3-position attacks this electrophile.

-

Hydrolysis: The resulting intermediate is hydrolyzed upon work-up to reveal the aldehyde.[9]

Similar to the Vilsmeier-Haack reaction, the Rieche formylation of 1-ethyl-1H-indole would also selectively yield the C3-aldehyde.

Comparative Summary and Conclusion

| Method | Starting Material | Key Reagents | Regioselectivity | Primary Application |

| N-Ethylation | Indole-5-carbaldehyde | NaH, C₂H₅I | C5 (Locked) | Synthesis of this compound |

| Vilsmeier-Haack | 1-Ethyl-1H-indole | POCl₃, DMF | C3 (Major) | Synthesis of 1-ethyl-1H-indole-3-carbaldehyde |

| Rieche Formylation | 1-Ethyl-1H-indole | TiCl₄, Cl₂CHOMe | C3 (Major) | Synthesis of 1-ethyl-1H-indole-3-carbaldehyde |

References

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

SynArchive. Rieche Formylation. [Link]

-

Wikipedia. Rieche formylation. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

MDPI. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. [Link]

-

Common Organic Chemistry. Ex (Rieche Formylation). [Link]

-

Semantic Scholar. REGIOSELECTIVE ORTHO-DIRECTED METALATION AND ELECTROPHILIC SUBSTITUTION OF INDOLE- AND INDOLINE-5-(N -...). [Link]

-

Der Pharma Chemica. Synthesis and biological evaluation of indoles. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. 吲哚-5-甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. synarchive.com [synarchive.com]

- 8. Rieche formylation - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

1-ethyl-1H-indole-5-carbaldehyde chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 1-ethyl-1H-indole-5-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The document delineates its core chemical and physical properties, provides detailed protocols for its synthesis and characterization, explores its reactivity, and discusses its current and potential applications. Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with practical, field-proven insights to facilitate its effective utilization in the laboratory and in the development of novel molecular entities.

Introduction: Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals, including the amino acid tryptophan and the neurotransmitter serotonin. Its unique electronic properties and ability to participate in various non-covalent interactions (hydrogen bonding, π-stacking) make it an ideal framework for designing targeted therapeutic agents. The introduction of an ethyl group at the N-1 position and a carbaldehyde at the C-5 position functionalizes this core, creating a versatile intermediate with tailored reactivity and solubility. The N-ethyl group enhances lipophilicity, which can improve pharmacokinetic properties, while the C-5 aldehyde provides a reactive handle for a multitude of chemical transformations. This guide focuses on this compound as a molecule of significant interest for constructing more complex, biologically active compounds.[1][2][3]

Physicochemical and Spectroscopic Profile

Precise characterization is the bedrock of reproducible chemical research. This compound is typically an orange crystalline solid, a physical property that aids in its visual identification and assessment of purity.[1] Key physicochemical data are summarized below.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 944893-74-7 | [4][5][6] |

| Molecular Formula | C₁₁H₁₁NO | [1][4] |

| Molecular Weight | 173.21 g/mol | [1][4] |

| Appearance | Orange crystalline solid | [1] |

| Purity | ≥95-98% (Typically by NMR) | [1][4] |

| Storage Conditions | 0-8°C, under inert gas (Nitrogen or Argon) | [1][4][6] |

| Solubility | Soluble in common organic solvents like Dichloromethane, Tetrahydrofuran, and Dimethylformamide. | Inferred from common use |

| Topological Polar Surface Area (TPSA) | 22.0 Ų | [4] |

| logP | 2.47 | [4] |

Spectroscopic Characterization: A Structural Blueprint

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. While a dedicated spectrum for this specific molecule is not publicly available in the search results, we can predict the key signals based on its structure and data from analogous compounds like indole-5-carboxaldehyde and N-substituted indoles.[7][8][9]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative. The aldehyde proton (-CHO) should appear as a distinct singlet far downfield, typically between δ 9.9-10.1 ppm. The protons on the indole ring will appear in the aromatic region (δ 7.0-8.5 ppm), with splitting patterns dictated by their coupling relationships. The ethyl group will present as a quartet (CH₂) around δ 4.2 ppm and a triplet (CH₃) around δ 1.5 ppm.

-

¹³C NMR Spectroscopy: The carbon spectrum will corroborate the proton data. The carbonyl carbon of the aldehyde is the most deshielded, appearing around δ 184-186 ppm. The carbons of the indole ring will resonate in the δ 110-140 ppm range. The ethyl group carbons will be found upfield, with the CH₂ carbon around δ 42 ppm and the CH₃ carbon near δ 15 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong carbonyl (C=O) stretching vibration from the aldehyde group, expected in the range of 1650-1680 cm⁻¹. C-H stretching from the aromatic ring and the ethyl group will appear around 2850-3100 cm⁻¹, and the C-N stretching of the indole ring will be visible in the fingerprint region.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a prominent molecular ion (M⁺) peak at m/z = 173. Key fragmentation patterns would likely involve the loss of the ethyl group or the carbonyl group, providing further structural confirmation.

Synthesis and Purification

The most common and industrially scalable method for the formylation of electron-rich aromatic systems like indoles is the Vilsmeier-Haack reaction .[10][11][12] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a tertiary amide like N,N-dimethylformamide (DMF). The resulting electrophilic chloroiminium ion attacks the electron-rich indole ring. For N-substituted indoles where the highly reactive C-3 position is available, formylation typically occurs there. To achieve C-5 formylation, the C-3 position must be blocked, or alternative strategies must be employed. However, direct formylation of 1-ethylindole can be directed to the C-5 position under specific conditions, although yields may vary and isomeric separation may be required.

Diagram 1: Vilsmeier-Haack Reaction Mechanism

Caption: Mechanism of the Vilsmeier-Haack formylation of 1-ethyl-1H-indole.

Protocol 1: Synthesis via Vilsmeier-Haack Reaction

This protocol is a representative procedure and must be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 eq.) to 0°C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF over 30 minutes, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0°C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Indole Addition: Dissolve 1-ethyl-1H-indole (1.0 eq.) in a minimal amount of DMF or a suitable solvent like 1,2-dichloroethane. Add this solution dropwise to the Vilsmeier reagent, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution to pH 8-9 by the slow addition of a saturated sodium hydroxide or sodium carbonate solution. This hydrolysis step is crucial as it converts the intermediate iminium salt to the final aldehyde.

-

Extraction: Extract the product from the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The resulting crude product is then purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield the pure this compound.

Chemical Reactivity and Synthetic Utility

This compound is a bifunctional molecule; its reactivity is dominated by the aldehyde group, but the indole nucleus can also participate in further reactions.

Reactions of the Aldehyde Group

The C-5 carbaldehyde is a versatile functional group that serves as an electrophilic site for a wide array of synthetic transformations. This reactivity allows for the construction of complex molecular architectures, which is crucial in medicinal chemistry.[1]

-

Condensation Reactions: It readily undergoes condensation with various nucleophiles. For example, Knoevenagel condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) provides a route to α,β-unsaturated systems.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) is a highly efficient method for synthesizing C-5 aminomethyl indole derivatives.

-

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) allows for the conversion of the aldehyde to an alkene, providing a powerful tool for C-C bond formation.

-

Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid using agents like potassium permanganate (KMnO₄) or reduced to a primary alcohol with sodium borohydride (NaBH₄).

Diagram 2: Key Reactions of the Aldehyde Moiety

Caption: Synthetic utility of the C-5 aldehyde group.

Applications in Research and Development

The unique structural features of this compound make it a valuable intermediate in several high-value research areas.

-

Pharmaceutical Development: This compound is a key starting material for the synthesis of novel indole-based pharmaceuticals.[1] The indole scaffold is a common motif in drugs targeting neurological disorders, and derivatives of this aldehyde can be screened for activity as enzyme inhibitors or receptor ligands.[1] Its ability to participate in cyclization reactions allows for the creation of complex heterocyclic systems with potential therapeutic benefits.[1]

-

Materials Science: The extended π-system of the indole ring, coupled with the reactive aldehyde, makes it a candidate for developing advanced materials.[1] Derivatives can be incorporated into polymers to enhance their properties or used in the synthesis of organic dyes and pigments.[1]

-

Fluorescent Probes: The indole core is inherently fluorescent. Modification at the C-5 position can be used to tune the photophysical properties (e.g., emission wavelength, quantum yield) of the molecule, leading to the development of novel fluorescent probes for biological imaging applications.[1]

Diagram 3: Structure-Application Relationship

Caption: How structural features drive the compound's applications.

Conclusion

This compound is more than a simple chemical intermediate; it is a versatile platform for innovation in chemistry, biology, and materials science. Its synthesis is achievable through established methods like the Vilsmeier-Haack reaction, and its reactivity is well-defined, centering on the versatile aldehyde functional group. By understanding its core properties and synthetic potential, researchers can leverage this powerful building block to construct novel molecules with tailored functions, accelerating discovery in both academic and industrial settings.

References

-

Xi'an Kono Chem Co.,Ltd. This compound | CAS:944893-74-7. Available from: [Link]

-

LabSolutions. This compound. Available from: [Link]

-

PubChem. 1-Ethyl-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [No specific publisher available]. Available from: [Link]

-

ResearchGate. Vilsmeier-haack reaction cyclization of N-Substituted-3-acetyl indole phenyl hydrazones and their reactions | Request PDF. Available from: [Link]

-

Progress in Chemical and Biochemical Research. Tertiary cyclic amides in Vilsmeier type reaction with indoles. Available from: [Link]

-

ResearchGate. Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles | Request PDF. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0029737). Available from: [Link]

-

Supporting Information for Regioselective C5−H Direct Iodination of Indoles. [No specific publisher available]. Available from: [Link]

-

Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Available from: [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

-

ResearchGate. Figure S1. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 1H-indole-2-carboxylate. Available from: [Link]

-

Supporting Information for Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. [No specific publisher available]. Available from: [Link]

-

PubChem. Indole-5-carboxaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Available from: [Link]

-

MDPI. Discovery of Antimicrobial Oligoindoles from a Cold-Seep-Derived Halomonas Strain. Available from: [Link]

-

Der Pharma Chemica. Synthesis and biological evaluation of indoles. Available from: [Link]

-

ResearchGate. Bioactive natural compounds from 1H-indole-3-carboxaldhyde. Available from: [Link]

-

ResearchGate. (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available from: [Link]

-

PubChem. 1-methyl-1H-indole-5-carbaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

NIST WebBook. 1H-Indole-4-carboxaldehyde. Available from: [Link]

-

ResearchGate. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. chemscene.com [chemscene.com]

- 5. Hit2Lead | this compound | CAS# 944893-74-7 | MFCD09455244 | BB-4028249 [hit2lead.com]

- 6. This compound CAS#: 944893-74-7 [amp.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. Indole-5-carboxaldehyde | C9H7NO | CID 589040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pcbiochemres.com [pcbiochemres.com]

- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]

An In-depth Technical Guide to 1-ethyl-1H-indole-5-carbaldehyde (CAS: 944893-74-7)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Among the vast array of indole derivatives, 1-ethyl-1H-indole-5-carbaldehyde emerges as a key building block, particularly in the synthesis of complex molecules targeting neurological disorders.[1] Its strategic placement of an ethyl group at the N1 position and a formyl group at the C5 position offers a unique combination of steric and electronic properties, enhancing its reactivity and solubility for diverse applications in drug discovery and materials science.[1] This guide provides a comprehensive technical overview of this compound, encompassing its synthesis, physicochemical characteristics, spectroscopic profile, and applications, with a focus on providing actionable insights for laboratory and development settings.

Physicochemical Properties and Safety Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in research and development. This section outlines the key characteristics of this compound.

Structural and General Information

| Property | Value | Source |

| CAS Number | 944893-74-7 | [2] |

| Molecular Formula | C₁₁H₁₁NO | [2] |

| Molecular Weight | 173.21 g/mol | [2] |

| Appearance | Orange crystalline solid | |

| Purity | ≥98% | [2] |

| Synonym(s) | N-ethylindole-5-carboxyaldehyde | [2] |

| SMILES | CCN1C=CC2=C1C=CC(=C2)C=O | [2] |

Computed Physicochemical Data

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 22 Ų | [2] |

| LogP | 2.4737 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 2 | [2] |

Handling and Storage

-

Storage Conditions: Store at 4°C under a nitrogen atmosphere for optimal stability.[2]

-

Shipping: Typically shipped at room temperature in the continental US, though this may vary for other locations.[2]

Safety Profile

A comprehensive review of the Safety Data Sheet (SDS) is crucial before handling this compound. The following is a summary of key safety information.

-

Hazard Statements: The GHS hazard statements for the related compound, indole-5-carboxaldehyde, include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3][4] While a specific SDS for the N-ethylated derivative was not fully detailed in the search, similar precautions should be taken.

-

Precautionary Statements: Recommended precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][4]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn. For operations that may generate dust, a dust mask (type N95 or equivalent) is recommended.[4]

Synthesis of this compound

The synthesis of this compound can be approached through a two-step process: the N-ethylation of an indole precursor followed by formylation, or the formylation of N-ethylindole. A plausible and efficient route involves the N-ethylation of indole-5-carbaldehyde.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound via N-ethylation.

Detailed Experimental Protocol (Proposed)

This protocol is based on general methods for the N-alkylation of indoles and should be optimized for specific laboratory conditions.[5]

Materials:

-

Indole-5-carbaldehyde

-

Potassium hydroxide (KOH)

-

Ethyl iodide (EtI)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add indole-5-carbaldehyde (1.0 equivalent) and potassium hydroxide (2.0 equivalents).

-

Solvent Addition: Add dimethyl sulfoxide (DMSO) to the flask to dissolve the reactants.

-

N-Ethylation: While stirring at room temperature, add ethyl iodide (2.0 equivalents) dropwise to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Mechanistic Considerations

The N-alkylation of indole proceeds via an SN2 mechanism. The base, in this case, potassium hydroxide, deprotonates the indole nitrogen, which is the most acidic proton in the molecule, to form a nucleophilic indolide anion. This anion then attacks the electrophilic ethyl group of ethyl iodide, displacing the iodide leaving group to form the N-ethylated product. The choice of a polar aprotic solvent like DMSO facilitates the SN2 reaction by solvating the cation (K⁺) and leaving the "naked" and highly reactive indolide anion.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted): Based on the analysis of related structures, the following proton chemical shifts are anticipated (in ppm, relative to TMS):

-

Aldehyde proton (-CHO): A singlet around 9.9-10.1 ppm.

-

Aromatic protons (indole ring):

-

A singlet for the H4 proton adjacent to the aldehyde group, downfield shifted.

-

Doublets and doublets of doublets in the range of 7.2-8.0 ppm for the remaining protons on the benzene ring.

-

A doublet for the H2 proton and a doublet for the H3 proton on the pyrrole ring.

-

-

Ethyl group protons (-CH₂CH₃):

-

A quartet for the methylene protons (-CH₂-) around 4.2 ppm.

-

A triplet for the methyl protons (-CH₃) around 1.5 ppm.

-

¹³C NMR (Predicted): The anticipated carbon chemical shifts are as follows (in ppm):

-

Aldehyde carbonyl carbon (-CHO): Around 184-186 ppm.

-

Aromatic carbons (indole ring): Multiple signals in the aromatic region (approximately 110-140 ppm).

-

Ethyl group carbons (-CH₂CH₃):

-

Methylene carbon (-CH₂-) around 42 ppm.

-

Methyl carbon (-CH₃) around 15 ppm.

-

For comparison, the reported spectral data for 1-ethyl-1H-indole-3-carbaldehyde are:

-

¹H NMR (400 MHz, CDCl₃): δ 10.01 (s, 1H), 8.31 (d, J = 8.2 Hz, 1H), 7.75 (s, 1H), 7.38 (t, J = 7.5 Hz, 1H), 7.36 – 7.33 (m, 1H), 7.31 (d, J = 7.1 Hz, 1H), 4.24 (q, J = 7.3 Hz, 2H), 1.56 (t, J = 7.3 Hz, 3H).[5]

-

¹³C NMR (101 MHz, CDCl₃): δ 184.47, 137.55, 137.02, 125.50, 122.89, 122.13, 118.14, 109.98, 41.89, 15.05.[5]

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) is expected to show a prominent molecular ion peak [M]⁺ at m/z = 173, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethyl group and the formyl group. The ESI-MS is expected to show the protonated molecule [M+H]⁺ at m/z = 174.[5]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

C=O stretch (aldehyde): A strong absorption band in the region of 1670-1700 cm⁻¹.

-

C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

-

Aromatic C=C stretching: Bands in the region of 1450-1600 cm⁻¹.

-

C-N stretching: In the region of 1310-1360 cm⁻¹.

-

Aromatic C-H bending: Bands in the region of 690-900 cm⁻¹.

Applications in Drug Discovery and Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of a variety of target molecules with potential therapeutic applications and utility in materials science.[1]

Intermediate for Neurological Disorder Therapeutics

The primary application highlighted for this compound is its role as a key intermediate in the development of pharmaceuticals targeting neurological disorders.[1] The indole nucleus is a common feature in many centrally active compounds, and modifications at the N1 and C5 positions can significantly influence receptor binding affinity and selectivity. While specific drug candidates synthesized from this compound are not explicitly detailed in the available public literature, its structural motifs are present in compounds investigated for various neurological and psychological conditions. For instance, indole derivatives are explored for their potential in treating schizophrenia, bipolar disorder, anxiety, and insomnia.[6] The ethyl group can enhance lipophilicity, potentially improving blood-brain barrier penetration, a critical factor for CNS-active drugs. The aldehyde functionality provides a versatile handle for further chemical transformations to build more complex molecular architectures.

Versatile Building Block in Organic Synthesis

The aldehyde group of this compound is a reactive functional group that can participate in a wide range of chemical transformations, making it a versatile building block for organic synthesis. These reactions include:

-

Reductive Amination: To introduce amine functionalities, which are common in bioactive molecules.

-

Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds for the synthesis of stilbene-like structures or other conjugated systems.

-

Condensation Reactions: With active methylene compounds to construct more complex heterocyclic systems.

-

Oxidation: To the corresponding carboxylic acid, providing another key functional group for amide bond formation.

-

Reduction: To the corresponding alcohol, which can be further functionalized.

This reactivity allows for the creation of diverse libraries of indole-based compounds for high-throughput screening in drug discovery programs.

Workflow for a Typical Derivatization Reaction

Caption: General workflow for the derivatization of this compound.

Conclusion

This compound is a strategically important building block with significant potential in medicinal chemistry and organic synthesis. Its unique substitution pattern provides a valuable platform for the development of novel compounds, particularly in the pursuit of new therapeutics for neurological disorders. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, expected spectroscopic characteristics, and key applications. As research in this area continues, the utility of this versatile indole derivative is expected to expand, making a thorough understanding of its chemistry essential for researchers in the field.

References

-

Organic Syntheses Procedure. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]

-

Organic Syntheses Procedure. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. [Link]

-

SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). [Link]

-

PubChem. Indole-5-carboxaldehyde. [Link]

-

Regioselective C5−H Direct Iodination of Indoles. [Link]

-

Food Chemistry Advances - FLORE. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

- Google Patents.

-

ResearchGate. Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles | Request PDF. [Link]

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

-

Der Pharma Chemica. Synthesis and biological evaluation of indoles. [Link]

-

PubChem. 1-Ethyl-1H-indole-3-carbaldehyde. [Link]

-

Google Patents. United States Patent (19). [Link]

-

PMC - NIH. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]

-

MDPI. Discovery of Antimicrobial Oligoindoles from a Cold-Seep-Derived Halomonas Strain. [Link]

- Google Patents.

- Google Patents. US8431576B2 - Heterocyclic compounds for the treatment of neurological and psychological disorders.

-

PMC - NIH. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. [Link]

-

ACS Publications. Synthesis and Infrared Spectra of Some Indole Compounds 1. [Link]

- Google Patents. US12465588B2 - Indole carboxamide derivative and pharmaceutical composition containing same.

-

MassBank. Indole-3-Carboxaldehyde. [Link]

-

MDPI. Enantioselective Catalytic Synthesis of N-alkylated Indoles. [Link]

-

RSC Publishing. One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. [Link]

-

YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]

-

PubChem - NIH. Ethyl indole-5-carboxylate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. Indole-5-carboxaldehyde | C9H7NO | CID 589040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 吲哚-5-甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. US8431576B2 - Heterocyclic compounds for the treatment of neurological and psychological disorders - Google Patents [patents.google.com]

1-ethyl-1H-indole-5-carbaldehyde molecular structure

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Application of 1-ethyl-1H-indole-5-carbaldehyde

Abstract

This technical guide provides a comprehensive examination of this compound, a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs[1][2]. This document delineates the specific molecular characteristics of the N-ethylated, 5-formylated indole derivative. It covers its physicochemical properties, detailed spectroscopic profile, and authoritative synthetic protocols with mechanistic discussions. Furthermore, this guide explores the molecule's reactivity, derivatization potential, and its role as a key intermediate in the development of advanced therapeutic agents and functional materials[3]. The protocols and data presented herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its effective utilization.

The Indole Scaffold: A Cornerstone of Modern Drug Discovery

The indole nucleus, an aromatic bicyclic heterocycle, is a recurring motif in a vast array of biologically active compounds[1][4]. Its structural resemblance to the amino acid tryptophan allows indole derivatives to interact with a wide range of biological targets, including enzymes and receptors, often with high affinity and specificity[2]. This versatility has led to the development of numerous indole-containing drugs with diverse therapeutic applications, such as the anti-inflammatory agent Indomethacin, the anti-tumor drugs Vincristine and Vinblastine, and various treatments for neurological disorders[5][6].

The functionalization of the indole core at specific positions is a key strategy in medicinal chemistry to modulate pharmacological activity, solubility, and metabolic stability[1]. Substitution at the N-1 position of the indole ring, as in this compound, removes the hydrogen-bond donor capability of the indole nitrogen, which can significantly alter the molecule's pharmacokinetic profile. The aldehyde group at the C-5 position serves as a versatile chemical handle, enabling a plethora of subsequent chemical transformations to build molecular complexity and explore structure-activity relationships (SAR)[7].

Physicochemical and Spectroscopic Characterization

This compound is typically an orange crystalline solid under standard conditions[3]. Its ethyl group enhances solubility in organic solvents compared to its parent compound, indole-5-carbaldehyde[3].

Core Properties

The fundamental physicochemical properties are summarized below, compiled from authoritative chemical databases.

| Property | Value | Source(s) |

| CAS Number | 944893-74-7 | [3][8] |

| Molecular Formula | C₁₁H₁₁NO | [3][8] |

| Molecular Weight | 173.21 g/mol | [8] |

| Appearance | Orange crystalline solid | [3] |

| Purity | ≥95% - ≥98% | [3][8] |

| Storage Conditions | 0-8°C, under nitrogen | [3][8] |

| SMILES | CCN1C=CC2=C1C=CC(=C2)C=O | [8] |

Predicted Spectroscopic Profile

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following data are predicted based on the known spectra of analogous indole-5-carbaldehydes and fundamental principles of spectroscopy[9].

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.4-1.5 ppm and a quartet around 4.2-4.3 ppm). The aromatic protons on the indole core will appear as multiplets and doublets in the 7.0-8.5 ppm region. A sharp singlet for the aldehyde proton will be significantly downfield, typically around 9.9-10.1 ppm. The proton at the C-4 position is expected to be the most deshielded aromatic proton due to the anisotropic effect of the adjacent aldehyde.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will feature a signal for the aldehyde carbonyl carbon in the highly deshielded region of 190-195 ppm. The carbons of the ethyl group will appear upfield. The eight aromatic carbons of the indole ring will resonate in the 110-140 ppm range.

-

IR (Infrared) Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch of the aromatic aldehyde will be prominent around 1680-1700 cm⁻¹. C-H stretching vibrations for the aromatic ring will be observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group will appear just below 3000 cm⁻¹.

-

MS (Mass Spectrometry): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 173, corresponding to the molecular weight of the compound[8]. Common fragmentation patterns would include the loss of the ethyl group or the formyl group.

Synthesis and Mechanistic Insights

The synthesis of this compound is most efficiently achieved via a two-step process: (1) formylation of the indole core to produce the key intermediate, indole-5-carbaldehyde, and (2) subsequent N-alkylation.

Step 1: Synthesis of the Precursor, Indole-5-carbaldehyde

The introduction of a formyl group onto an electron-rich aromatic system like indole is commonly accomplished using the Vilsmeier-Haack reaction [10][11]. This reaction involves an electrophilic aromatic substitution using a Vilsmeier reagent, which is an iminium salt formed in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃)[10]. The reaction is highly regioselective for the electron-rich C-3 position of indole. However, to achieve C-5 formylation, a blocking group at C-3 may be required, or alternative synthetic routes must be employed. For the purpose of this guide, we will assume the availability of the commercial starting material, indole-5-carbaldehyde[7].

Step 2: N-Alkylation of Indole-5-carbaldehyde

The core of the synthesis is the N-alkylation of the indole nitrogen. This reaction proceeds via the deprotonation of the indole N-H proton by a strong base to form a nucleophilic indole anion, which then attacks an ethylating agent in an Sₙ2 reaction.

Caption: Synthetic workflow for N-alkylation of indole-5-carbaldehyde.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory procedure for the N-alkylation of indole-5-carbaldehyde.

Trustworthiness: This protocol incorporates steps for ensuring anhydrous conditions and thorough purification, which are critical for reaction success and product purity. All handling of pyrophoric and moisture-sensitive reagents must be performed under an inert atmosphere.

Materials:

-

Indole-5-carboxaldehyde (1.0 eq)[7]

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Ethyl iodide (EtI) or Ethyl bromide (EtBr) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with indole-5-carboxaldehyde.

-

Solvent Addition: Anhydrous DMF is added via syringe to dissolve the starting material. The solution is cooled to 0°C in an ice bath. Causality: Cooling the reaction mixture is crucial before adding the highly reactive sodium hydride to control the exothermic reaction and prevent side reactions.

-

Deprotonation: Sodium hydride is added portion-wise to the stirred solution at 0°C. The mixture is allowed to stir at this temperature for 30-60 minutes. The evolution of hydrogen gas should be observed. Expertise Insight: The formation of the sodium salt of the indole results in a more potent nucleophile, priming the molecule for efficient alkylation.

-

Alkylation: Ethyl iodide is added dropwise to the reaction mixture at 0°C via syringe. After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for 4-12 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quenching: The reaction is carefully quenched by slowly adding saturated aqueous NH₄Cl solution while cooling the flask in an ice bath. Causality: This step safely neutralizes any unreacted sodium hydride.

-

Extraction and Workup: The mixture is transferred to a separatory funnel and diluted with water and ethyl acetate. The layers are separated, and the aqueous layer is extracted two more times with ethyl acetate. The combined organic layers are washed with water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound[12]. The purity can be confirmed by NMR.

Reactivity, Biological Significance, and Applications

The true value of this compound in research and development lies in its potential for further chemical modification.

-

Reactivity: The C-5 aldehyde group is a prime site for reactions such as:

-

Reductive Amination: To introduce amine functionalities, creating novel scaffolds for drug discovery.

-

Wittig and Horner-Wadsworth-Emmons reactions: To form alkenes, extending the carbon skeleton.

-

Condensation Reactions: To form Schiff bases, chalcones, and other conjugated systems.

-

Oxidation/Reduction: To generate the corresponding carboxylic acid or alcohol, respectively.

-

-

Biological & Therapeutic Potential: As an intermediate, this compound is a valuable building block for synthesizing more complex molecules with potential therapeutic applications[3]. Indole derivatives are widely investigated for a range of biological activities, including:

-

Anticancer: Many indole alkaloids and synthetic derivatives exhibit potent anti-proliferative activity[6].

-

Antimicrobial & Antiviral: The indole scaffold is present in many natural products with antibacterial, antifungal, and antiviral properties[13][14].

-

Neurological: Its use as an intermediate for pharmaceuticals targeting neurological disorders is a key area of research[3].

-

Anti-inflammatory: Numerous indole derivatives function as inhibitors of inflammatory pathways[5].

-

Safety and Handling

While specific toxicity data for this compound is limited, related indole aldehydes are classified as irritants. Standard laboratory safety precautions should be strictly followed.

-

GHS Hazard Statements (Predicted): May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[9][15].

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[16]. Avoid inhalation of dust and contact with skin and eyes[15][16].

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent degradation[8][15].

Conclusion

This compound is a strategically important molecule that combines the privileged indole scaffold with a versatile formyl group. Its well-defined molecular structure, accessible synthesis, and significant potential for chemical derivatization make it a valuable asset for professionals in drug discovery, medicinal chemistry, and materials science. This guide provides the essential technical foundation for understanding and utilizing this compound in advanced research and development applications.

References

-

Indole-5-carboxaldehyde | C9H7NO | CID 589040. PubChem, National Institutes of Health. [Link]

-

Discovery of Antimicrobial Oligoindoles from a Cold-Seep-Derived Halomonas Strain. MDPI. [Link]

-

Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. [Link]

-

Synthesis and biological evaluation of indoles. Der Pharma Chemica. [Link]

-

1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

-

Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Beilstein Journal of Organic Chemistry. [Link]

- Process of preparing purified aqueous indole solution.

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

-

A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes. Organic Letters. [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. [Link]

- N-alkylation of indole derivatives.

-

Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]

-

Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). ResearchGate. [Link]

-

Biomedical Importance of Indoles. PMC, National Institutes of Health. [Link]

-

Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. National Institutes of Health. [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

-

One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. [Link]

-

Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids. [Link]

-

Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. [Link]

-

Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. [Link]

-

Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry. [Link]

-

Synthesis of N-alkylated indoles. ResearchGate. [Link]

-

Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Royal Society of Chemistry. [Link]

-

1-Ethyl-1H-indole-3-carbaldehyde | C11H11NO | CID 599090. PubChem, National Institutes of Health. [Link]

-

Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. ResearchGate. [Link]

-

1H-Indole-4-carboxaldehyde. NIST WebBook. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. インドール-5-カルボキシアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemscene.com [chemscene.com]

- 9. Indole-5-carboxaldehyde | C9H7NO | CID 589040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. ijpcbs.com [ijpcbs.com]

- 12. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]

- 13. Discovery of Antimicrobial Oligoindoles from a Cold-Seep-Derived Halomonas Strain [mdpi.com]

- 14. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. synquestlabs.com [synquestlabs.com]

- 16. fishersci.com [fishersci.com]

Spectroscopic Characterization of 1-ethyl-1H-indole-5-carbaldehyde: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-ethyl-1H-indole-5-carbaldehyde, a key intermediate in pharmaceutical and materials science research.[1] Intended for researchers, scientists, and drug development professionals, this document details the expected spectroscopic data, outlines the methodologies for their acquisition, and offers insights into their interpretation, ensuring scientific integrity and fostering a deeper understanding of this versatile molecule.

Introduction to this compound

This compound (C₁₁H₁₁NO, Molar Mass: 173.21 g/mol ) is an indole derivative characterized by an ethyl group at the N1 position and a formyl group at the C5 position of the indole ring.[1][2] Its unique electronic and structural features make it a valuable building block in the synthesis of a wide range of biologically active compounds and functional materials.[1] A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.05 | s | 1H | H-C=O (aldehyde) |

| ~8.15 | d, J ≈ 1.5 Hz | 1H | H-4 |

| ~7.85 | dd, J ≈ 8.5, 1.5 Hz | 1H | H-6 |

| ~7.40 | d, J ≈ 8.5 Hz | 1H | H-7 |

| ~7.25 | d, J ≈ 3.0 Hz | 1H | H-2 |

| ~6.60 | d, J ≈ 3.0 Hz | 1H | H-3 |

| ~4.20 | q, J ≈ 7.3 Hz | 2H | N-CH₂-CH₃ |

| ~1.50 | t, J ≈ 7.3 Hz | 3H | N-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~192.0 | C=O (aldehyde) |

| ~140.0 | C-7a |

| ~131.0 | C-5 |

| ~129.5 | C-3a |

| ~127.0 | C-2 |

| ~125.0 | C-6 |

| ~122.0 | C-4 |

| ~110.0 | C-7 |

| ~103.0 | C-3 |

| ~42.0 | N-CH₂-CH₃ |

| ~15.0 | N-CH₂-CH₃ |

Interpretation and Rationale:

The predicted chemical shifts are based on the known electronic effects within the indole ring system and by comparison with structurally similar compounds such as 1-methyl-1H-indole-5-carbaldehyde and 1-ethyl-1H-indole-3-carbaldehyde.[3][4]

-

¹H NMR: The aldehyde proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group. The aromatic protons on the benzene portion of the indole ring (H-4, H-6, and H-7) will exhibit characteristic splitting patterns based on their coupling with neighboring protons. The protons on the pyrrole ring (H-2 and H-3) will appear as doublets. The ethyl group will present as a quartet for the methylene protons and a triplet for the methyl protons.

-

¹³C NMR: The aldehyde carbonyl carbon will be the most downfield resonance. The quaternary carbons (C-3a and C-7a) and the carbon bearing the aldehyde (C-5) will also have distinct chemical shifts. The remaining aromatic and pyrrole carbons, as well as the ethyl group carbons, are assigned based on established correlation tables and data from analogous structures.

Diagram 1: Molecular Structure and Key NMR Correlations

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 173 | High | [M]⁺ (Molecular Ion) |

| 172 | Moderate | [M-H]⁺ |

| 158 | Moderate | [M-CH₃]⁺ |

| 144 | High | [M-C₂H₅]⁺ or [M-CHO]⁺ |

| 116 | Moderate | [M-C₂H₅-CO]⁺ |

Interpretation and Rationale:

-

The molecular ion peak [M]⁺ is expected at m/z 173, corresponding to the molecular weight of the compound.

-

Fragmentation is likely to occur through the loss of a hydrogen atom from the aldehyde, the ethyl group, or the indole ring, leading to a peak at m/z 172.

-

Loss of a methyl radical from the ethyl group would result in a fragment at m/z 158.

-

A significant peak at m/z 144 is anticipated, which could arise from either the loss of the entire ethyl group or the formyl group.

-

Further fragmentation by loss of carbon monoxide from the [M-C₂H₅]⁺ fragment would yield a peak at m/z 116.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Predicted Infrared (IR) Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretching (aromatic) |

| ~2970-2850 | Medium | C-H stretching (aliphatic - ethyl) |

| ~2850, ~2750 | Weak | C-H stretching (aldehyde - Fermi doublet) |

| ~1680-1660 | Strong | C=O stretching (aldehyde) |

| ~1600-1450 | Medium-Strong | C=C stretching (aromatic) |

| ~1370 | Medium | C-N stretching |

| ~880-800 | Strong | C-H bending (out-of-plane, aromatic) |

Interpretation and Rationale:

-

The most characteristic peak will be the strong C=O stretching vibration of the aldehyde group, expected in the region of 1680-1660 cm⁻¹.

-

The C-H stretching vibrations of the aromatic ring and the ethyl group will appear in their respective characteristic regions.

-

The aldehyde C-H stretch often appears as a pair of weak bands (a Fermi doublet) around 2850 and 2750 cm⁻¹.

-

The C=C stretching vibrations of the indole ring will be observed in the 1600-1450 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Table 5: Predicted UV-Vis Spectroscopic Data (in Ethanol)

| λmax (nm) | Molar Absorptivity (ε) | Assignment |

| ~220 | High | π → π* transition |

| ~260 | Medium | π → π* transition |

| ~310 | Medium | n → π* transition |

Interpretation and Rationale:

The indole chromophore exhibits characteristic UV absorptions. The presence of the conjugated aldehyde group is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted indole. The spectrum will likely show strong π → π* transitions at shorter wavelengths and a weaker n → π* transition from the carbonyl group at a longer wavelength.

Experimental Protocols

The following section outlines standardized protocols for the acquisition of the spectroscopic data discussed above.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more scans).

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Process the data similarly to the ¹H NMR spectrum.

-

Diagram 2: NMR Data Acquisition Workflow

Caption: Standard workflow for acquiring NMR spectra.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis.

-

Mass Analysis: Scan a mass range appropriate for the compound, typically from m/z 40 to 300.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

IR Spectroscopy Protocol

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

UV-Vis Spectroscopy Protocol

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol. The concentration should be adjusted to yield an absorbance between 0.2 and 0.8 at the λmax.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the spectrum over a range of 200 to 400 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known.

Conclusion

This technical guide provides a detailed prediction and interpretation of the key spectroscopic data for this compound. While the presented data is predictive, it is based on sound chemical principles and comparison with closely related, experimentally characterized molecules. The outlined experimental protocols offer a standardized approach for researchers to acquire and validate this data. A comprehensive spectroscopic analysis is indispensable for the successful application of this important chemical intermediate in the fields of drug discovery and materials science.

References

- Supporting information for "Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively". RSC Advances.

- Supporting Information for "Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor". Organic Letters.

Sources

A Comprehensive Technical Guide to 1-Ethyl-1H-indole-5-carbaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-1H-indole-5-carbaldehyde is a substituted indole derivative that has garnered interest within the scientific community, particularly in the fields of pharmaceutical development and materials science. The indole scaffold is a ubiquitous structural motif in a vast number of biologically active compounds, and modifications at various positions of the indole ring can lead to compounds with diverse therapeutic properties. The presence of an ethyl group at the N-1 position and a carbaldehyde group at the C-5 position imparts specific physicochemical characteristics that make it a valuable intermediate in organic synthesis.

This technical guide provides a comprehensive overview of the known physical constants, synthesis, and potential applications of this compound, aimed at professionals engaged in research and development.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, characterization, and application in synthetic chemistry. Below is a summary of its key identifiers and constants.

| Property | Value | Source(s) |

| CAS Number | 944893-74-7 | [1][2] |

| Molecular Formula | C₁₁H₁₁NO | [1] |

| Molecular Weight | 173.21 g/mol | [1][3] |

| Appearance | Orange crystalline solid | [4] |

| Purity | ≥95-98% | [1][4] |

| Storage | 0-8°C, under inert atmosphere | [1][4] |

| Melting Point | Data not available. For comparison, the related compound indole-5-carboxaldehyde has a melting point of 100-103 °C.[5] | |

| Boiling Point | Described as moderate, though no specific value is reported. | [4] |

| Solubility | While specific data is unavailable, the presence of the ethyl group is suggested to enhance solubility.[4] The related indole-3-carboxaldehyde is generally soluble in polar organic solvents like methanol and ethanol, with low solubility in water and non-polar solvents such as hexane.[6] |

Computational Data

| Parameter | Value | Source(s) |

| LogP | 2.4737 | [1] |

| Topological Polar Surface Area (TPSA) | 22 Ų | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 2 | [1] |

Chemical Structure

The chemical structure of this compound is fundamental to understanding its reactivity and interactions.

Caption: 2D structure of this compound.

Synthesis

The synthesis of this compound typically involves two key steps: N-ethylation of an indole precursor followed by formylation. A plausible and widely used method for the formylation of electron-rich aromatic rings like indoles is the Vilsmeier-Haack reaction.[7][8]

Conceptual Synthesis Workflow

Caption: General synthetic workflow for this compound.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Ethyl-1H-indole (Generalized)

Disclaimer: The following is a generalized protocol based on the Vilsmeier-Haack reaction of indoles.[7][8][9] Researchers should consult specific literature and perform appropriate safety assessments before conducting any experiment.

Materials:

-

1-Ethyl-1H-indole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

-

Sodium hydroxide (NaOH) solution

-

Ice

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF in an ice bath. Slowly add POCl₃ dropwise to the DMF with stirring. The temperature should be maintained at 0-5 °C. After the addition is complete, allow the mixture to stir at this temperature for approximately 30-60 minutes to form the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 1-ethyl-1H-indole in an anhydrous solvent (e.g., DCM or DCE) and add it dropwise to the prepared Vilsmeier reagent, maintaining the low temperature. After the addition, the reaction mixture may be stirred at room temperature or gently heated (e.g., 60-80 °C) for several hours to drive the reaction to completion.[9] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice. Basify the aqueous solution with a cold NaOH solution to a pH of approximately 9 to hydrolyze the intermediate iminium salt.[9] The product may precipitate as a solid.

-

Extraction and Purification: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[10] The solvent is then removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Spectroscopic Data

¹H and ¹³C NMR Spectroscopy (Predicted)

For comparison, the NMR data for the isomeric 1-ethyl-1H-indole-3-carbaldehyde is as follows:

-

¹H NMR (400 MHz, CDCl₃): δ 10.01 (s, 1H), 8.31 (d, J = 8.2 Hz, 1H), 7.75 (s, 1H), 7.38 (t, J = 7.5 Hz, 1H), 7.36 – 7.33 (m, 1H), 7.31 (d, J = 7.1 Hz, 1H), 4.24 (q, J = 7.3 Hz, 2H), 1.56 (t, J = 7.3 Hz, 3H).[11]

-

¹³C NMR (101 MHz, CDCl₃): δ 184.47, 137.55, 137.02, 125.50, 122.89, 122.13, 118.14, 109.98, 41.89, 15.05.[11]

For This compound , one would expect characteristic signals for the ethyl group (a quartet and a triplet), aromatic protons on the indole ring, and a singlet for the aldehyde proton at a downfield chemical shift (typically δ 9-10 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to show characteristic absorption bands. For comparison, the IR spectrum of the parent indole shows a prominent N-H stretching vibration band around 3400 cm⁻¹.[12] For the target molecule, the absence of this N-H stretch and the presence of a strong carbonyl (C=O) stretching band from the aldehyde group, typically in the region of 1680-1700 cm⁻¹, would be key features. Aromatic C-H and C=C stretching vibrations would also be present.

Mass Spectrometry (Predicted)

The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ at m/z = 173. Fragmentation patterns would likely involve the loss of the ethyl group and the formyl group. The GC-MS data for the isomeric 1-ethyl-1H-indole-3-carbaldehyde shows significant peaks at m/z 173, 172, and 158.[13]

Applications in Research and Development

This compound serves as a versatile building block in the synthesis of more complex molecules with potential biological activity or unique material properties.

-

Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceuticals, with a particular focus on agents targeting neurological disorders.[4] The indole nucleus is a privileged scaffold in medicinal chemistry, and the aldehyde functional group provides a reactive handle for further molecular elaboration.

-

Organic and Materials Synthesis: This compound is utilized in the production of complex organic molecules.[4] Its derivatives have potential applications as dyes, agrochemicals, and in the development of polymers and other materials with specific optical or electronic properties.[4]

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and materials science. While a complete experimental dataset of its physical constants is not yet fully available in the public literature, this guide provides a consolidated overview of its known properties and predictable characteristics based on related compounds. The synthetic protocols, particularly the Vilsmeier-Haack reaction, offer a reliable route to its preparation, enabling further research into its applications. As research progresses, a more detailed characterization of this compound will undoubtedly emerge, further solidifying its role as a key building block in modern chemistry.

References

Sources

- 1. chemscene.com [chemscene.com]

- 2. Hit2Lead | this compound | CAS# 944893-74-7 | MFCD09455244 | BB-4028249 [hit2lead.com]

- 3. This compound [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]